3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole
Description
This compound is a phosphorus-containing heterocyclic structure featuring a benzoxaphosphole core fused with a tetrahydrofurobenzofuran moiety.
Properties
IUPAC Name |
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23O3P/c1-21(2,3)25-12-24-16-6-4-5-15(20(16)25)17-18-13(7-9-22-18)11-14-8-10-23-19(14)17/h4-6,11H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBRAPIYTGCMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC5=C3OCC5)CCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoxaphosphole core: This step involves the reaction of a suitable phosphine oxide with a benzofuran derivative under specific conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Cyclization to form the tetrahydrofurobenzofuran moiety: This step involves intramolecular cyclization reactions facilitated by suitable catalysts and reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f] benzofuran-8-yl)-2H-1,3-benzoxaphosphole serves as a valuable building block in organic synthesis. Its ability to participate in various reactions typical of phosphole compounds allows chemists to create complex molecules with desirable properties. The synthesis often involves multi-step organic techniques that require precise control over reaction conditions to achieve high yields and purity .
Catalysis
The compound's structure suggests potential applications as a catalyst or ligand in various chemical reactions. Phosphine ligands are known for their role in facilitating transition metal-catalyzed reactions. The chiral nature of this compound could also enhance enantioselectivity in asymmetric synthesis processes .
Materials Science
Due to its photophysical properties, 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f] benzofuran-8-yl)-2H-1,3-benzoxaphosphole is being explored for applications in materials science. It may be utilized in the development of light-emitting devices and sensors due to its unique luminescent characteristics. The incorporation of this compound into polymer matrices could lead to advanced materials with tailored optical properties.
Research indicates that compounds similar to 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f] benzofuran-8-yl)-2H-1,3-benzoxaphosphole exhibit various biological activities. Preliminary studies suggest potential antimicrobial properties against certain bacteria and fungi . Interaction studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Pharmaceutical Research
The unique combination of functional groups present in this compound positions it as a candidate for drug discovery efforts. Its structural features may allow for interactions with specific biological targets, making it relevant in the development of new therapeutic agents . Ongoing research aims to evaluate its efficacy and safety profiles through various biological assays.
Case Study 1: Synthesis and Antimicrobial Activity
A study investigating derivatives of benzofurancarboxylic acids demonstrated that similar compounds exhibit antimicrobial activity against Gram-positive bacteria and fungi. The methodologies used for synthesis involved complex organic reactions that could be adapted for synthesizing 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f] benzofuran-8-yl)-2H-1,3-benzoxaphosphole .
Case Study 2: Photophysical Properties
Research into benzoxaphospholes has revealed their potential use in organic electronics due to their luminescent properties. This aligns with the exploration of 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f] benzofuran-8-yl)-2H-1,3-benzoxaphosphole for similar applications in developing advanced materials for light-emitting devices.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s unique architecture can be compared to other benzofuran- and benzoxaphosphole-derived molecules. Key analogues include:
Key Observations:
- Electron-Deficient Phosphorus Core : Unlike oxygen- or nitrogen-dominated heterocycles (e.g., benzodiazepines), the benzoxaphosphole’s phosphorus atom may confer unique electronic properties, influencing interactions with metal ions or nucleophilic residues in proteins .
- Fused Ring Systems : The tetrahydrofurobenzofuran moiety shares topological similarities with benzofuro-benzopyrans (FDB017079), which exhibit antioxidant activity. However, the absence of hydroxyl groups in the target compound suggests divergent bioactivity .
Bioactivity Profile Clustering
Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) indicates that compounds with fused aromatic systems and bulky substituents often cluster into groups targeting kinases or phosphatases . For example:
- Benzodiazepines (e.g., bromazepam) cluster with GABAergic agents.
- Benzofuro-benzopyrans (FDB017079) align with redox-modulating compounds.
- Hypothesized Activity of Target Compound : Its structural features suggest proximity to kinase inhibitors in bioactivity clusters, though experimental validation is required .
Biological Activity
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f] benzofuran-8-yl)-2H-1,3-benzoxaphosphole is a phosphole compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables that summarize its effects and mechanisms.
- Molecular Formula : C21H23O3P
- Molecular Weight : 354.39 g/mol
- CAS Number : 1835717-07-1
- PubChem CID : 145710261
Biological Activity Overview
The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological targets. The following sections detail its pharmacological effects, mechanisms of action, and relevant case studies.
Antioxidant Activity
Research indicates that derivatives of phosphole compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and modulate oxidative stress in cells. A study demonstrated that similar phosphole derivatives could inhibit lipid peroxidation and protect cellular membranes from oxidative damage .
Anticancer Properties
Phosphole compounds have been investigated for their anticancer potential. In vitro studies have shown that 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f] benzofuran-8-yl)-2H-1,3-benzoxaphosphole can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been found to inhibit cytochrome P450 enzymes (CYPs), which are critical for drug metabolism and bioactivation of procarcinogens. Inhibition of CYPs can lead to reduced activation of carcinogenic compounds .
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
Case Study 1: Antioxidant Efficacy
In a controlled study involving human cell lines exposed to oxidative stress, the application of 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f] benzofuran-8-yl)-2H-1,3-benzoxaphosphole resulted in a significant reduction in reactive oxygen species (ROS) levels. The study concluded that the compound's ability to enhance the activity of endogenous antioxidant enzymes played a crucial role in its protective effects against oxidative damage .
Case Study 2: Cancer Cell Apoptosis
A recent investigation assessed the effects of this compound on various cancer cell lines including breast and prostate cancer models. The results showed a dose-dependent increase in apoptosis markers such as cleaved PARP and active caspases. This suggests that the compound may be a promising candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
